N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide
Description
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of benzyloxy, dichlorophenyl, and trifluoromethyl groups
Properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NO2/c22-16-10-17(23)19(29-12-13-5-2-1-3-6-13)11-18(16)27-20(28)14-7-4-8-15(9-14)21(24,25)26/h1-11H,12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKMDDIEQAGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carboxylic Acid Derivatives
A two-step approach is commonly employed:
- Synthesis of 5-(Benzyloxy)-2,4-dichloroaniline : Starting from 2,4-dichlorophenol, benzyl ether formation is achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent nitration and reduction yield the aniline intermediate.
- Amide Bond Formation : Reacting 5-(benzyloxy)-2,4-dichloroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds in dichloromethane or DMF at 0–25°C, achieving yields of 65–75% after purification.
Key side reactions include hydrolysis of the acyl chloride and N-benzyl deprotection, necessitating controlled stoichiometry and anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from analogous syntheses (Table 1) highlight the impact of solvent polarity on reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 40 | 70 | 95 |
| Dichloromethane | 25 | 65 | 92 |
| THF | 50 | 60 | 88 |
Table 1: Solvent and temperature effects on amide coupling.
DMF outperforms less polar solvents due to improved solubility of the aniline intermediate. Elevated temperatures (>40°C) risk decomposition, as evidenced by increased impurity profiles in THF.
Catalytic and Stoichiometric Considerations
The use of coupling agents such as HATU or EDCI has been explored in related systems, though direct application to this compound remains unreported. Patent CN110746322A demonstrates that ammonium acetate can facilitate imine formation in similar frameworks, suggesting potential for optimizing reaction rates.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with eluents such as petroleum ether/ethyl acetate (3:1 v/v), yielding 95% purity. Recrystallization from ethanol/water mixtures further enhances purity to >98%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 4H, Ar-H), 7.45–7.32 (m, 5H, Bn-H), 6.95 (s, 1H, NH), 5.15 (s, 2H, OCH₂Ph).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Applications and Derivative Synthesis
While the primary use of this compound remains proprietary, structural analogs are investigated as kinase inhibitors and agrochemical intermediates. Patent WO2019097306A2 notes that trifluoromethyl-substituted amides exhibit enhanced metabolic stability, underscoring this compound’s potential in drug discovery.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted benzenes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Synthetic Methodologies
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances the electrophilicity of the carbon atom to which it is attached, facilitating nucleophilic attack by amines or other nucleophiles.
- Late-stage Functionalization : The compound can be utilized for late-stage modifications of complex molecules, allowing chemists to introduce new functional groups without disrupting the core structure .
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with primary and secondary amines | Modified amides |
| Radical Reactions | Formation of radicals leading to new scaffold creation | Anticancer agents |
| Coupling Reactions | Formation of C-C bonds using coupling partners | Complex pharmaceuticals |
Biological Studies
The compound has been explored for its biological activity beyond anticancer effects. Its potential as an anti-inflammatory agent is being studied due to its ability to inhibit specific enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Properties
In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines in immune cells. This suggests a mechanism by which the compound could be developed into a therapeutic agent for inflammatory diseases .
Material Science
Recent studies have also explored the use of this compound in material science applications, particularly in the development of polymers and coatings that require specific thermal and chemical resistance properties.
Table 2: Potential Material Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Polymer Synthesis | Incorporation into polymer matrices | Enhanced durability and resistance |
| Coatings | Development of protective coatings | Improved weather resistance |
Mechanism of Action
The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The benzyloxy and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide: shares similarities with other trifluoromethylated aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This compound, characterized by its unique combination of functional groups, has been the subject of various studies aimed at understanding its biological activity and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(trifluoromethyl)benzamide
- Molecular Formula : C21H14Cl2F3NO2
- Molecular Weight : 433.24 g/mol
- CAS Number : 339015-69-9
The compound features a benzyloxy group, dichlorophenyl moiety, and a trifluoromethyl group, which enhance its lipophilicity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group increases the compound’s membrane permeability, facilitating its entry into cells. Once inside, it may modulate enzyme activities or receptor functions, potentially leading to therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines. The presence of the dichlorophenyl group is thought to enhance its cytotoxicity by promoting reactive oxygen species (ROS) generation within cancer cells.
Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |
| Anticancer Activity | Induces apoptosis in various cancer cell lines; enhances ROS generation. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : In a study published in Journal of Medicinal Chemistry, researchers found that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours .
- Mechanistic Insights : Another investigation utilized flow cytometry to assess apoptosis induction in cancer cells treated with this compound. The results showed an increase in early apoptotic markers after treatment, suggesting a potential pathway for therapeutic application .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(trifluoromethyl)benzenecarboxamide?
- Methodological Answer : The synthesis typically involves coupling a benzyloxy-substituted aryl amine with a trifluoromethylbenzoyl chloride derivative. For example, analogous procedures (e.g., ) use O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in dichloromethane (DCM) with potassium carbonate as a base. Reaction conditions (0°C for 15 min, followed by 5 hours at room temperature) and argon purging are critical to minimize side reactions. Purification via vacuum filtration and drying under reduced pressure (70°C) yields the product with ~89% efficiency .
Q. How should researchers address safety concerns during synthesis?
- Methodological Answer : A hazard analysis must precede synthesis (as outlined in and ). Key risks include mutagenicity (Ames II testing showed lower mutagenicity than benzyl chloride but still requires precautions), decomposition of intermediates (e.g., compound 3 in ), and handling volatile solvents (DCM, diethyl ether). Use fume hoods, PPE (gloves, lab coats), and monitor thermal stability via DSC for intermediates. Safety protocols align with Prudent Practices in the Laboratory (NAS, 2011) .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm aromatic protons, trifluoromethyl groups, and benzyloxy linkages. Mass spectrometry (HRMS or LC-MS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity. For crystallinity, X-ray diffraction or DSC may be employed .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Scale-up challenges include maintaining stoichiometric ratios and controlling exothermic reactions. notes that dropwise addition of acyl chloride under argon prevents rapid decomposition. Solvent choice (DCM vs. acetonitrile) and base (sodium pivalate in ) influence reaction kinetics. Pilot trials at 10–100 mmol scales are advised to refine parameters like stirring rate and temperature gradients .
Q. What strategies resolve contradictions in spectral data or byproduct formation?
- Methodological Answer : Discrepancies in NMR signals may arise from rotamers or residual solvents. Use deuterated DCM for solubility and variable-temperature NMR to distinguish dynamic effects. For byproducts (e.g., incomplete acylation), employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water). LC-MS helps identify trace impurities .
Q. How does the electronic effect of substituents influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the aryl amine. Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates. Compare with analogs lacking chlorine or benzyloxy groups to isolate electronic contributions .
Hypothetical Applications & Mechanistic Studies
Q. What pharmacological hypotheses could be tested with this compound?
- Methodological Answer : Structural analogs in show antimicrobial activity against Staphylococcus and Enterococcus. Hypothesize similar bioactivity by testing MIC/MBC values via broth microdilution assays. Molecular docking (e.g., with bacterial enoyl-ACP reductase) may predict binding affinity. SAR studies can modify the dichlorophenyl or benzyloxy moieties to optimize potency .
Q. How can degradation pathways be analyzed under physiological conditions?
- Methodological Answer : Simulate hydrolysis (pH 7.4 buffer, 37°C) and monitor via LC-MS. Identify metabolites like free benzyl alcohol or dichloroaniline derivatives. Accelerated stability studies (40°C/75% RH) assess shelf life. Mechanistic insights guide prodrug design or formulation strategies to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
